molecular formula C21H29N3O8 B139501 Cizolirtine citrate CAS No. 142155-44-0

Cizolirtine citrate

Cat. No. B139501
M. Wt: 451.5 g/mol
InChI Key: JLKUMSHHQYQLSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cizolirtine citrate, also known as E-4018 (citrate salt) or E-3710, is a calcitonin gene-related peptide antagonist . It has been shown to be a potent analgesic in mice and rats, with an efficacy superior to that of aspirin and other nonsteroid anti-inflammatory drugs . It has been used in the treatment of pain and overactive bladder .


Molecular Structure Analysis

The molecular formula of Cizolirtine citrate is C21H29N3O8 . The exact mass is not available, but the molecular weight is 451.476 .

Scientific Research Applications

Chronic Neuropathic Pain Management Cizolirtine citrate, a novel agent, was evaluated for its efficacy in treating chronic neuropathic pain. In a study, patients with neuropathic pain persistent for at least three months were administered Cizolirtine. While the overall differences in pain scores between Cizolirtine and placebo treatments were not significant, a subgroup of patients with primary allodynia showed a substantial reduction in pain scores, indicating Cizolirtine's potential effectiveness in primary allodynia after peripheral nerve injury, warranting further trials in a larger population (Shembalkar et al., 2001).

Mechanism of Action in Pain Relief The analgesic mechanism of Cizolirtine was explored by studying its impact on the spinal release of pain-related neuropeptides, substance P (SP), and calcitonin gene-related peptide (CGRP) in rats. The study showed that Cizolirtine significantly reduced the spinal outflow of these neuropeptides, highlighting its potential mechanism in pain relief. The effects were suggested to be mediated through alpha(2) adrenoceptors (Ballet et al., 2001).

properties

IUPAC Name

N,N-dimethyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O.C6H8O7/c1-17(2)11-12-19-15(13-7-5-4-6-8-13)14-9-10-16-18(14)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-10,15H,11-12H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKUMSHHQYQLSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30931373
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--N,N-dimethyl-2-[(1-methyl-1H-pyrazol-5-yl)(phenyl)methoxy]ethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cizolirtine citrate

CAS RN

142155-44-0
Record name E 4018
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142155440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--N,N-dimethyl-2-[(1-methyl-1H-pyrazol-5-yl)(phenyl)methoxy]ethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIZOLIRTINE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U8XC5Q8QC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cizolirtine citrate
Reactant of Route 2
Cizolirtine citrate
Reactant of Route 3
Cizolirtine citrate
Reactant of Route 4
Cizolirtine citrate
Reactant of Route 5
Cizolirtine citrate
Reactant of Route 6
Cizolirtine citrate

Citations

For This Compound
81
Citations
AJ Farre, J Frigola - Drugs of the Future, 2002 - access.portico.org
There is still a need for novel analgesics with different mechanisms of action and improved safety and tolerability profiles. α2 Adrenoceptors appear to play a role in modulation of …
Number of citations: 9 access.portico.org
P Shembalkar, J Täubel, M Abadias… - … medical research and …, 2001 - Taylor & Francis
… This study was performed to determine the efficacy and safety of oral cizolirtine citrate, a novel agent, in the treatment of chronic neuropathic pain. Cizolirtine was tested in a double-blind…
Number of citations: 15 www.tandfonline.com
R Martínez-García, M Abadías, P Arañó, L Perales… - European urology, 2009 - Elsevier
… of 400 mg of cizolirtine citrate bid; C200 as 1 tablet of 200 mg of cizolirtine citrate bid; and … In conclusion, the therapeutic potential of cizolirtine citrate 400 mg bid in overactive bladder …
Number of citations: 16 www.sciencedirect.com
F Zát'ura, J Všetiča, M Abadías, I Pavlík, P Schraml… - European urology, 2010 - Elsevier
… Cizolirtine citrate caused fewer antimuscarinic but more gastrointestinal (nausea) and … Cizolirtine citrate (cizolirtine) exerts an inhibitory influence of the calcitonin gene-related peptide (…
Number of citations: 30 www.sciencedirect.com
…, Evaluation of Cizolirtine Citrate to Treat Renal Colic … - Clinical …, 2004 - Elsevier
Background: Renal colic causes excruciating pain that provides a good clinical model of acute pain for the development of new analgesics. Objective: The purpose of the study was to …
Number of citations: 13 www.sciencedirect.com
IR Matthew, GR Ogden, JW Frame… - Current medical research …, 2000 - Taylor & Francis
… This study reports the effect of cizolirtine citrate (E4018). Cizolirtine citrate (E-4018), a novel nonnarcotic centrally acting analgesic, is under development by Laboratorios Dr Esteve SA, …
Number of citations: 11 www.tandfonline.com
E Costantini, M Lazzeri - European Urology, 2010 - academia.edu
… efficacy and safety of oral cizolirtine citrate as an alternative for … per day was reduced in the cizolirtine citrate group but not in the … Finally, cizolirtine citrate caused fewer antimuscarinic …
Number of citations: 5 www.academia.edu
L Martinez, MT Serafini, MJ Pretel, A Garcia-Soret… - Xenobiotica, 1999 - Taylor & Francis
… Cizolirtine citrate and standard compounds used in the study of the metabolic pro®le were synthesized at Laboratorios Dr Esteve, Barcelona, Spain. [" % C]cizolirtine (labelled uniformly …
Number of citations: 3 www.tandfonline.com
I Alvarez, F Andreu, J Buxens, M Colombo… - Methods and findings …, 2000 - europepmc.org
… Cizolirtine citrate (E-4018) is a new analgesic agent with antinociceptive activity against phenylquinone (ED50 33.7 mg/kg) and acetic acid (ED50 24.4 mg/kg) in mice, against acetic …
Number of citations: 18 europepmc.org
A Guzmán, G Encina, ARF de Henestrosa… - Regulatory Toxicology …, 2021 - Elsevier
… Cizolirtine citrate was administered orally by gavage once daily for 26 weeks to groups of 20 Sprague Dawley CD rats/sex at doses of 20, 60 and 200 mg/kg. Dose levels were selected …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.